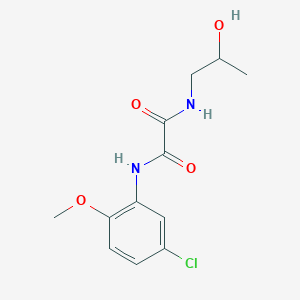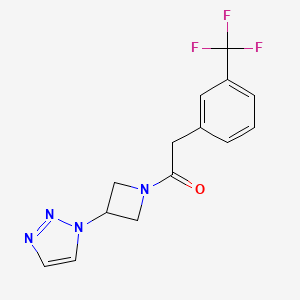
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is a member of the class of azetidinones and has been studied for its various biological activities, including its mechanism of action, biochemical and physiological effects, and potential applications in the field of drug discovery.
Scientific Research Applications
Antimicrobial Applications
A study by Li Bochao et al. (2017) synthesized a new series of 1-substituted phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone derivatives, which demonstrated significant antimicrobial activities against both bacteria and fungi. Some compounds showed special efficacy against Gram-negative bacteria, highlighting their potential in addressing antimicrobial resistance challenges (Li Bochao et al., 2017).
Anti-Tubercular Activity
Research by B. Thomas et al. (2014) focused on the design and development of novel azetidinone derivatives containing 1, 2, 4-triazole for anti-tubercular activity. The study involved in silico designing and molecular docking experiments to identify potential drug candidates, with some derivatives showing good anti-tubercular activity against Mycobacterium tuberculosis H37RV strain (B. Thomas et al., 2014).
Corrosion Inhibition
A paper by Q. Jawad et al. (2020) reported on the synthesis and characterization of 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone as a new corrosion inhibitor for mild steel in a corrosive environment (hydrochloric acid). The study highlighted the compound's high inhibition efficiency, which increased with concentration and provided insights into the molecular structure's role in corrosion inhibition (Q. Jawad et al., 2020).
Antimicrobial and Anti-Inflammatory Agents
Another investigation by Jennifer Fernandes et al. (2013) synthesized oxazolidinones with benzo thiazinen moieties, exhibiting antimicrobial and anti-inflammatory properties. This study not only highlights the compound's utility in combating bacterial and fungal infections but also its potential in reducing inflammation (Jennifer Fernandes et al., 2013).
properties
IUPAC Name |
1-[3-(triazol-1-yl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O/c15-14(16,17)11-3-1-2-10(6-11)7-13(22)20-8-12(9-20)21-5-4-18-19-21/h1-6,12H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWFYTNUDLDINC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC(=CC=C2)C(F)(F)F)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

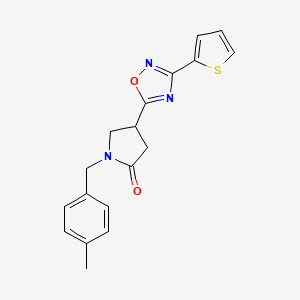
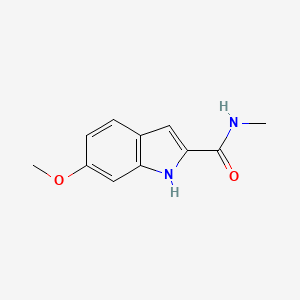

![5-[5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2735945.png)
![N-(4-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)phenyl)acetamide](/img/structure/B2735946.png)
![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2735948.png)
![2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2735949.png)
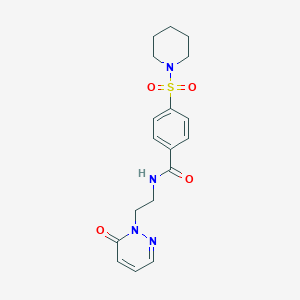
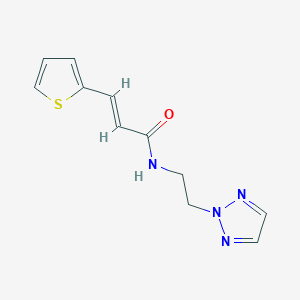
![N-(2-furylmethyl)-1-{4-[(2-thienylsulfonyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B2735953.png)
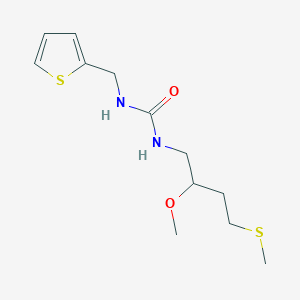
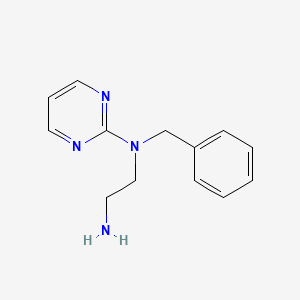
![4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2735960.png)
